molecular formula C24H31N3O B4339670 2-(1-adamantyl)-N-[(3,5-dimethyl-1-phenyl-1H-pyrazol-4-yl)methyl]acetamide

2-(1-adamantyl)-N-[(3,5-dimethyl-1-phenyl-1H-pyrazol-4-yl)methyl]acetamide

Cat. No.: B4339670
M. Wt: 377.5 g/mol
InChI Key: AIFDWPYFFUVYRQ-UHFFFAOYSA-N
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Description

2-(1-adamantyl)-N-[(3,5-dimethyl-1-phenyl-1H-pyrazol-4-yl)methyl]acetamide is a synthetic organic compound that features a unique structure combining an adamantane moiety with a pyrazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(1-adamantyl)-N-[(3,5-dimethyl-1-phenyl-1H-pyrazol-4-yl)methyl]acetamide typically involves a multi-step process. One common route includes the following steps:

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, with optimizations for yield and purity. This could involve continuous flow reactors and automated synthesis systems to ensure consistent production quality.

Chemical Reactions Analysis

Types of Reactions

2-(1-adamantyl)-N-[(3,5-dimethyl-1-phenyl-1H-pyrazol-4-yl)methyl]acetamide can undergo various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)

    Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)

    Substitution: Halogenating agents, nucleophiles such as amines or thiols

Major Products

    Oxidation: Carboxylic acids, ketones

    Reduction: Alcohols, amines

    Substitution: Various substituted derivatives depending on the nucleophile used

Mechanism of Action

The mechanism of action of 2-(1-adamantyl)-N-[(3,5-dimethyl-1-phenyl-1H-pyrazol-4-yl)methyl]acetamide involves its interaction with specific molecular targets. The adamantane moiety can enhance membrane permeability, allowing the compound to reach intracellular targets more effectively. The pyrazole ring can interact with enzymes or receptors, modulating their activity and leading to the desired biological effects .

Comparison with Similar Compounds

Similar Compounds

    1-adamantylamine: Shares the adamantane moiety but lacks the pyrazole ring.

    3,5-dimethyl-1-phenyl-1H-pyrazole: Contains the pyrazole ring but lacks the adamantane moiety.

Uniqueness

2-(1-adamantyl)-N-[(3,5-dimethyl-1-phenyl-1H-pyrazol-4-yl)methyl]acetamide is unique due to its combination of the adamantane and pyrazole structures, which imparts both rigidity and biological activity. This dual functionality makes it a versatile compound for various applications in research and industry .

Properties

IUPAC Name

2-(1-adamantyl)-N-[(3,5-dimethyl-1-phenylpyrazol-4-yl)methyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H31N3O/c1-16-22(17(2)27(26-16)21-6-4-3-5-7-21)15-25-23(28)14-24-11-18-8-19(12-24)10-20(9-18)13-24/h3-7,18-20H,8-15H2,1-2H3,(H,25,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AIFDWPYFFUVYRQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=NN1C2=CC=CC=C2)C)CNC(=O)CC34CC5CC(C3)CC(C5)C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H31N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

377.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-(1-adamantyl)-N-[(3,5-dimethyl-1-phenyl-1H-pyrazol-4-yl)methyl]acetamide
Reactant of Route 2
Reactant of Route 2
2-(1-adamantyl)-N-[(3,5-dimethyl-1-phenyl-1H-pyrazol-4-yl)methyl]acetamide
Reactant of Route 3
Reactant of Route 3
2-(1-adamantyl)-N-[(3,5-dimethyl-1-phenyl-1H-pyrazol-4-yl)methyl]acetamide
Reactant of Route 4
Reactant of Route 4
2-(1-adamantyl)-N-[(3,5-dimethyl-1-phenyl-1H-pyrazol-4-yl)methyl]acetamide
Reactant of Route 5
2-(1-adamantyl)-N-[(3,5-dimethyl-1-phenyl-1H-pyrazol-4-yl)methyl]acetamide
Reactant of Route 6
2-(1-adamantyl)-N-[(3,5-dimethyl-1-phenyl-1H-pyrazol-4-yl)methyl]acetamide

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